
3-Methylidene-5-octyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-5-octyloxolan-2-one is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.316 g/mol . It is also known by several synonyms, including 3-methylene-5-octyldihydro-2(3H)-furanone and 3-methylene-5-octyl-tetrahydrofuran-2-one . This compound belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-octyloxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of octanal with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-5-octyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
3-Methylidene-5-octyloxolan-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylidene-5-octyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylene-5-octyldihydro-2(3H)-furanone
- 3-Methylene-5-octyl-tetrahydrofuran-2-one
- 3-Methyliden-5-octyloxolan-2-on
- 3-Méthylidène-5-octyloxolan-2-one
Uniqueness
3-Methylidene-5-octyloxolan-2-one is unique due to its specific structural features, including the presence of a methylene group and an octyl side chain. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
65652-00-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-methylidene-5-octyloxolan-2-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-12-10-11(2)13(14)15-12/h12H,2-10H2,1H3 |
InChI Key |
DHWBXQIRWNFCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


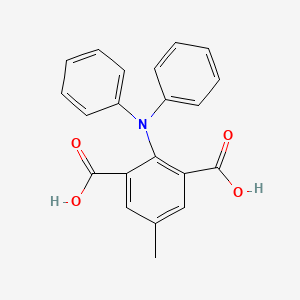
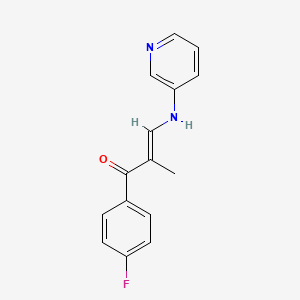

![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
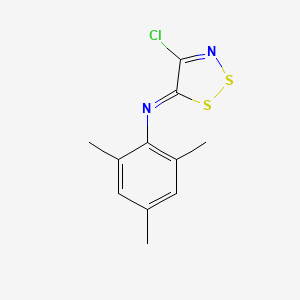

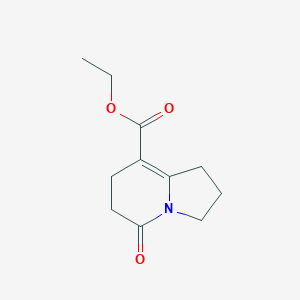
stannane](/img/structure/B14472292.png)

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
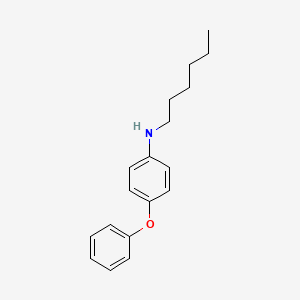
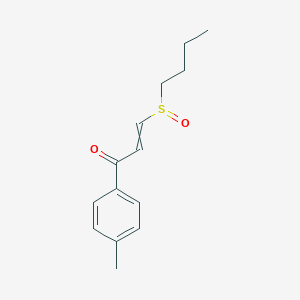

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
